N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide
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Overview
Description
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.
Alkylation: The quinazolinone derivative is then alkylated using an appropriate alkylating agent to introduce the 2-methyl group.
Coupling with Indole Derivative: The alkylated quinazolinone is then coupled with an indole derivative through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone and indole derivatives.
Scientific Research Applications
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Research: The compound is used in the study of enzyme inhibition, particularly targeting enzymes like cyclooxygenase (COX) and thymidylate synthase.
Chemical Biology: It serves as a probe in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response.
Pathway Modulation: It modulates signaling pathways related to inflammation and cell proliferation by binding to key proteins and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-3(4H)-quinazolinyl)ethyl nicotinate
- N-ethyl-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide
- Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
Uniqueness
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is unique due to its specific structural features, such as the presence of both quinazolinone and indole moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-13-23-18-5-3-2-4-16(18)20(26)24(13)11-10-22-19(25)15-6-7-17-14(12-15)8-9-21-17/h2-9,12,21H,10-11H2,1H3,(H,22,25) |
InChI Key |
BDGUBCJFPNHXLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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